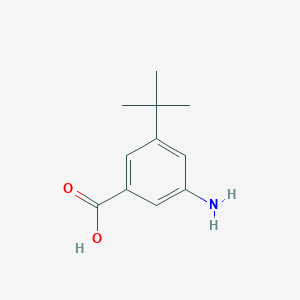

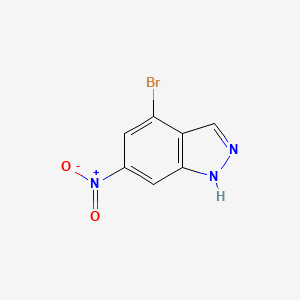

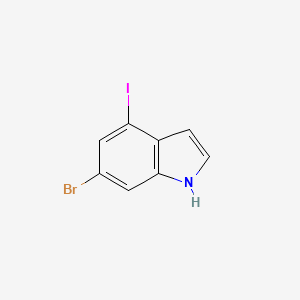

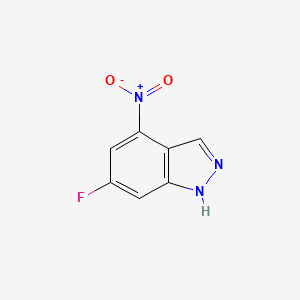

2-Amino-3,6-dimethylbenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-3,6-dimethylbenzonitrile, also known as 2-ADMB, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in a variety of laboratory experiments, including those related to biochemical and physiological effects. It is also used as an intermediate in the synthesis of other compounds, such as amino acids and peptides.

Scientific Research Applications

Synthesis and Spectral Analysis

One study focuses on the synthesis and characterization of a novel compound closely related to "2-Amino-3,6-dimethylbenzonitrile," demonstrating its potential in understanding molecular geometry, electronic properties, and thermodynamic properties through various spectroscopic methods and quantum chemical studies (Fatma, Bishnoi, & Verma, 2015). Such research highlights the importance of these compounds in exploring their nonlinear optical behavior and reactivity, which can be pivotal in materials science and photonic applications.

Antimicrobial and Antioxidant Properties

Another study delves into the synthesis of derivatives containing a "2-amino" moiety, revealing their potent antioxidant and antimicrobial activities. This suggests that compounds with structural similarities to "this compound" could serve as bases for designing new antimicrobial and antioxidant agents, indicating their significance in pharmaceutical research (Rashdan, Nasr, El-Refai, & Abdel-Aziz, 2017).

Surface Modification and Material Science

Research on the indirect grafting of acetonitrile-derived films on metallic substrates provides insights into surface chemistry and material science. Compounds structurally related to "this compound" can play a role in creating strongly bonded organic films on surfaces, which is essential in developing advanced materials for various technological applications (Berisha, Combellas, Kanoufi, Pinson, Ustaze, & Podvorica, 2010).

Anticancer and Antibacterial Activity

Novel synthesis approaches have led to the development of heterocyclic compounds based on structures related to "this compound," showing promising anticancer and antibacterial activities. These findings underline the potential of such compounds in medicinal chemistry, particularly in designing new therapeutic agents (Metwally, Abdelrazek, & Eldaly, 2016).

Electronic and Optical Applications

A study on the electronic transport behavior of a diarylethene derivative, a compound class related to "this compound," reveals its potential as an optical molecular switch. This emphasizes the significance of such compounds in developing optoelectronic devices, showcasing their ability to change conductivity upon exposure to light (Farbodnia, Vakili, Kanaani, & Nekoei, 2021).

Safety and Hazards

Properties

IUPAC Name |

2-amino-3,6-dimethylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-4-7(2)9(11)8(6)5-10/h3-4H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNLDKGRHWONKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.